molecular formula C6H3F2I B1295311 2,4-Difluoroiodobenzene CAS No. 2265-93-2

2,4-Difluoroiodobenzene

Cat. No.: B1295311
CAS No.: 2265-93-2
M. Wt: 239.99 g/mol
InChI Key: YKLDMAPEGQYZRT-UHFFFAOYSA-N
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Description

2,4-Difluoroiodobenzene (2,4-DFIB; CAS 2265-93-2) is a halogenated aromatic compound featuring an iodine atom at position 1 and fluorine substituents at positions 2 and 4 on the benzene ring. Its molecular formula is C₆H₃F₂I, with a molecular weight of 239.99 g/mol . This compound is notable for its role in synthetic chemistry, particularly in cross-coupling reactions, and as a model system in gas-phase structural isomer identification studies using advanced techniques like Coulomb explosion imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluoroiodobenzene can be synthesized through several methods. One common method involves the iodination of 2,4-difluorobenzene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale iodination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to produce high-purity this compound .

Mechanism of Action

The mechanism of action of 2,4-difluoroiodobenzene in chemical reactions involves the activation of the carbon-iodine bond, making it susceptible to nucleophilic attack or coupling with other organic molecules. The presence of fluorine atoms enhances the reactivity of the compound by stabilizing the transition state and increasing the electrophilicity of the aromatic ring .

Comparison with Similar Compounds

Structural Isomers

3,5-Difluoroiodobenzene (3,5-DFIB; CAS 2265-91-0)

  • Structural Differences : The fluorine atoms are positioned at carbons 3 and 3. This meta-substitution leads to distinct electronic and steric effects compared to the para-substituted 2,4-DFIB.
  • Identification in Mixtures : Coulomb explosion experiments reveal that 2,4-DFIB produces F⁺ ions recoiling at 180° relative to I⁺, whereas 3,5-DFIB exhibits F⁺ recoil angles of ±120° (Fig. 3 in ). These angular distributions enable unambiguous differentiation in mixed samples .
  • Reactivity : In Cu(I)-catalyzed arylation reactions with oxadiamines, 3,5-DFIB exhibits higher selectivity compared to 2,4-DFIB, which yields multiple products (e.g., 13 and 13a) with lower combined yields (39%) .

2,5-Difluoroiodobenzene

  • Limited experimental data are available, but recoil-angle analysis suggests similarities with 3,5-DFIB in Coulomb explosion imaging. However, the angular distribution of H⁺ ions in 2,5-DFIB differs significantly, enabling distinction from 3,5-DFIB .

Halogen Bonding and σ-Hole Potential

Compound σ-Hole Potential (e) Reference
2,4-Difluoroiodobenzene 0.042
Dichloroiodobenzene 0.060
Monovalent Iodobenzene 0.042–0.060

The weaker σ-hole in 2,4-DFIB compared to dichloroiodobenzene reflects reduced electrophilicity, impacting its reactivity in halogen-bond-mediated reactions .

Substituted Derivatives

4-Bromo-2,6-Difluoroiodobenzene (CAS 160976-02-3)

  • Structure : Bromine at position 4 introduces steric bulk and alters electronic properties.
  • Safety : Classified under GHS with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

1-Chloro-2,4-Difluoro-5-Iodobenzene (CAS 333447-43-1)

  • Structure : Additional chlorine at position 5 increases molecular polarity and boiling point.
  • Applications : Used in pharmaceutical intermediates but requires careful handling due to hazards (H315, H319, H335) .

Physicochemical Properties

Property 2,4-DFIB 3,5-DFIB Dichloroiodobenzene
Molecular Weight (g/mol) 239.99 239.99 252.89
Boiling Point (K) 348 Not Reported Not Reported
σ-Hole Potential (e) 0.042 Not Reported 0.060

Analytical Differentiation

  • Coulomb Explosion Imaging : Laser-induced alignment combined with recoil-angle analysis distinguishes 2,4-DFIB from 3,5-DFIB and 2,5-DFIB .
  • Rotational Dynamics : Femtosecond laser pulses induce quantifiable differences in rotational motion between 2,4-DFIB and 3,5-DFIB, aiding in isomer identification .

Biological Activity

2,4-Difluoroiodobenzene (C6H3F2I) is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article reviews its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of two fluorine atoms and one iodine atom on a benzene ring. Its molecular structure contributes to its unique reactivity and biological properties.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In studies involving various bacterial strains, it has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent in pharmaceutical applications .

2. Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines. For instance, derivatives of this compound have been synthesized and tested for their ability to induce apoptosis in cancer cells, showing promising results .

3. Interaction with Biological Targets

This compound interacts with various biological targets, including enzymes and receptors. Its role as a potential inhibitor of certain enzymes involved in disease pathways has been explored. For example, it has been implicated in the modulation of nicotinic acetylcholine receptors, which are crucial for neurotransmission .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Bacterial StrainConcentration (µg/mL)Viability Reduction (%)
Staphylococcus aureus5085
Escherichia coli5078

Case Study 2: Anticancer Activity

In vitro testing on human cancer cell lines revealed that this compound derivatives could reduce cell viability by over 60% at concentrations of 100 µM.

Cell LineConcentration (µM)Cell Viability (%)
HeLa10040
MCF-710035

The biological activity of this compound can be attributed to its ability to form stable interactions with cellular targets through halogen bonding and hydrophobic interactions. The presence of fluorine enhances lipophilicity, facilitating cellular uptake and interaction with lipid membranes .

Q & A

Basic Research Questions

Q. How can researchers experimentally distinguish 2,4-difluoroiodobenzene from its structural isomers in a mixed sample?

Answer: Coulomb explosion imaging combined with covariance analysis is a key method. For 2,4-DFIB, fluorine ion (F⁺) recoil angles at 180° relative to iodine ions (I⁺) are distinctive, whereas other isomers (e.g., 3,5-DFIB) exhibit angles near ±120°. Covariance maps of I⁺-F⁺ and I⁺-H⁺ ion pairs enable quantitative isomer ratio determination in mixtures . For example, a 2.5:1 ratio of 3,5-DFIB to 2,4-DFIB was resolved using angular distribution matching .

Q. What methods align this compound molecules in gas-phase studies?

Answer: One-dimensional laser-induced adiabatic alignment fixes the molecule’s most polarizable axis. A static electric field (e.g., 594 V/cm) enhances orientation by aligning the permanent dipole moment, while femtosecond laser pulses induce controlled rotational dynamics. This setup is critical for time-resolved photodissociation or Coulomb explosion experiments .

Q. What fragmentation channels are commonly observed in 2,4-DFIB under ultrafast laser excitation?

Answer: Triply charged iodine (I³⁺) fragments dominate at low kinetic energy releases (KER). Competing pathways include sequential dissociation (e.g., I⁺ + F⁺ + neutral fragments) and three-body Coulomb explosion (e.g., I⁺ + F⁺ + C₆H₃F⁺), with KER profiles dependent on UV-XUV pump-probe delays .

Advanced Research Questions

Q. How do inner-shell photoionization dynamics differ between 2,4-DFIB and its isomers?

Answer: Isomer-specific fragmentation mechanisms arise from iodine 4d core-hole localization. For 2,4-DFIB, sequential fragmentation dominates (>100 fs), while 3,5-DFIB shows faster (<500 fs) three-body dissociation. Momentum correlations in I⁺-F⁺-C₆H₃⁺ coincidences distinguish isomers experimentally . Classical Coulomb explosion simulations align with fragment KERs but require precise initial geometry sampling .

Q. What computational models predict Coulomb explosion trajectories for 2,4-DFIB, and how are they validated?

Answer: Ab initio frameworks simulate fragment trajectories using neutral ground-state vibrational phases. Models incorporate Poisson-distributed event noise and detection efficiency. Validation against 3,5-DFIB experimental covariance data shows <10% deviation in angular distributions, supporting transferability to 2,4-DFIB .

Q. What challenges arise in correlating theoretical predictions with experimental Coulomb explosion data?

Answer: Key challenges include:

  • Vibrational phase sampling: Zero-point motions alter initial geometries, affecting fragment angles.
  • Detection noise: Low event rates skew covariance maps, requiring statistical corrections .
  • Isomer contamination: Unaccounted isomers in samples introduce systematic errors .

Q. How does fluorine substituent position influence 2,4-DFIB’s reactivity in catalytic arylation?

Answer: Ortho-fluorine groups in 2,4-DFIB reduce selectivity in Cu(I)-catalyzed N,N′-diarylation of oxadiamines due to steric hindrance and competing pathways. Ligand screening (e.g., L1 vs. L2) and halogen substitution (I > Br) improve yields but struggle with selectivity (<40% conversion for Br analogs) .

Properties

IUPAC Name

2,4-difluoro-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2I/c7-4-1-2-6(9)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLDMAPEGQYZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177192
Record name 1,3-Difluoro-4-iodobenzene
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Molecular Weight

239.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2265-93-2
Record name 1,3-Difluoro-4-iodobenzene
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Record name 1,3-Difluoro-4-iodobenzene
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Record name 2,4-difluoro-1-iodobenzene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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